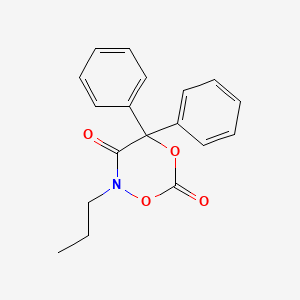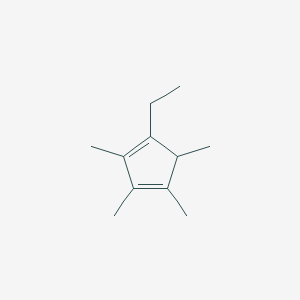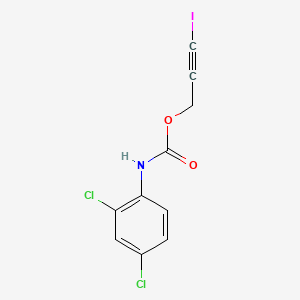
3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate is a chemical compound known for its antimicrobial and antifungal properties. It is widely used in various industries, including paints, coatings, wood preservatives, personal care, and cosmetics. This compound belongs to the carbamate family of biocides and has been recognized for its efficacy against a broad spectrum of fungal species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate typically involves the reaction of 3-iodo-2-propynyl alcohol with 2,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce various substituted carbamates.
Scientific Research Applications
3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a preservative in chemical formulations.
Biology: Employed in studies related to microbial inhibition and antifungal activity.
Medicine: Investigated for its potential use in antifungal treatments and as a preservative in pharmaceutical formulations.
Industry: Widely used in the production of paints, coatings, and wood preservatives due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate involves the inhibition of microbial and fungal growth. The compound exerts its effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. It targets specific enzymes and pathways involved in cell wall synthesis and energy production, making it effective against a broad spectrum of fungi and bacteria.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-2-propynyl butylcarbamate: Another member of the carbamate family with similar antimicrobial properties.
2,4-Dichlorophenyl isocyanate: A precursor used in the synthesis of various carbamate compounds.
Uniqueness
3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate is unique due to its dual functional groups (iodo and dichlorophenyl) that enhance its antimicrobial efficacy. Its broad-spectrum activity and stability make it a preferred choice in various industrial and research applications.
Properties
CAS No. |
81466-80-0 |
|---|---|
Molecular Formula |
C10H6Cl2INO2 |
Molecular Weight |
369.97 g/mol |
IUPAC Name |
3-iodoprop-2-ynyl N-(2,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H6Cl2INO2/c11-7-2-3-9(8(12)6-7)14-10(15)16-5-1-4-13/h2-3,6H,5H2,(H,14,15) |
InChI Key |
XHGFFVKKNSRZJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)OCC#CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium](/img/structure/B14412772.png)
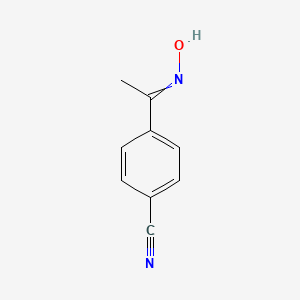
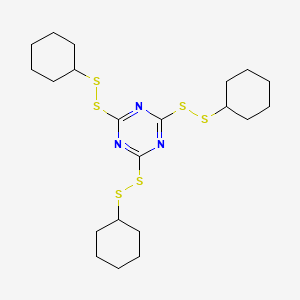
![(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14412793.png)
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
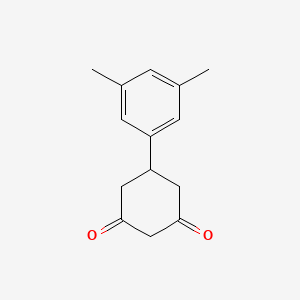
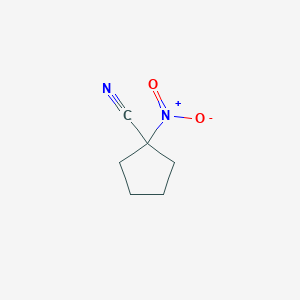
![(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol](/img/structure/B14412805.png)
![8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14412808.png)
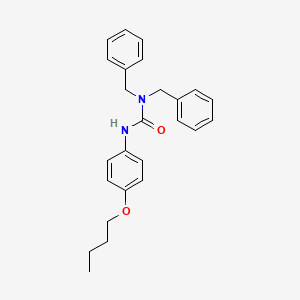
![1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14412815.png)
